molecular formula C24H24N4O5S B3008726 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 443351-48-2

2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B3008726
CAS No.: 443351-48-2
M. Wt: 480.54
InChI Key: XGQYAZCLNSNPKS-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a quinazolinone core, which is a type of heterocyclic compound. This core is substituted with a sulfanyl group, an acetamide group, and a 3,4-dimethoxyphenethyl group . The presence of these functional groups suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It contains a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring. This core is substituted with a sulfanyl group, an acetamide group, and a 3,4-dimethoxyphenethyl group . The presence of these groups likely influences the compound’s physical and chemical properties.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the quinazolinone core, the sulfanyl group, and the acetamide group would likely make it a polar molecule with potential for hydrogen bonding .

Scientific Research Applications

Synthesis and Characterization

A study by Desai, Shihora, and Moradia (2007) explored the synthesis of new quinazolines with potential antimicrobial properties. The research involved creating compounds through a series of reactions, starting with ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate, leading to various derivatives with antibacterial and antifungal activities against a range of pathogens (Desai, Shihora, & Moradia, 2007).

Antitumor Activity

Al-Suwaidan et al. (2016) synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated their in vitro antitumor activities. Some compounds demonstrated significant broad-spectrum antitumor activity, with a few showing selectivity towards specific cancer cell lines. Molecular docking studies suggested these compounds' potential mechanisms through interactions with ATP binding sites of target proteins (Al-Suwaidan et al., 2016).

Analgesic and Anti-Inflammatory Activities

Alagarsamy et al. (2015) focused on synthesizing novel quinazolinyl acetamides to explore their analgesic and anti-inflammatory potentials. One compound, in particular, showed promising analgesic and anti-inflammatory activities, comparable to diclofenac sodium, with a lower ulcerogenic potential (Alagarsamy et al., 2015).

Pharmacological Properties

Rajveer et al. (2010) synthesized oxoquinazoline derivatives and assessed their pharmacological activities, including antibacterial, anti-inflammatory, and analgesic effects. The study highlighted the potential of these compounds in developing new therapeutic agents with diverse pharmacological properties (Rajveer et al., 2010).

Structural and Inclusion Compounds

Karmakar, Sarma, and Baruah (2007) investigated the structural aspects of amide-containing isoquinoline derivatives, focusing on their ability to form gels and crystalline solids through interactions with various acids. The study provided insights into the compounds' structural properties and their potential applications in material science (Karmakar, Sarma, & Baruah, 2007).

Future Directions

The study of quinazolinones and their derivatives is a vibrant field of research due to their wide range of biological activities. Future research could focus on synthesizing new derivatives of this compound and testing their biological activities .

Properties

IUPAC Name

2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5S/c1-15-12-21(27-33-15)26-22(29)14-34-24-25-18-7-5-4-6-17(18)23(30)28(24)11-10-16-8-9-19(31-2)20(13-16)32-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGQYAZCLNSNPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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